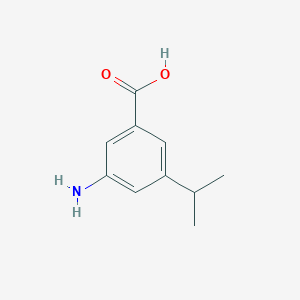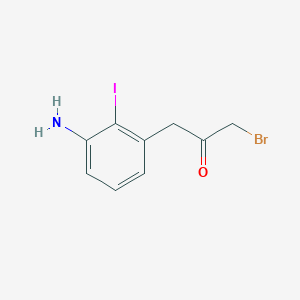
1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H9BrINO. It is a halogenated ketone that contains both iodine and bromine atoms, making it a compound of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(3-Amino-2-iodophenyl)propan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one exerts its effects involves the interaction of its halogen atoms with molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-2-iodophenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine.
3-Azido-2-iodophenyl triflate: Contains an azido group and triflate instead of bromine.
Uniqueness
1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual-halogenated structure makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H9BrINO |
|---|---|
Molekulargewicht |
353.98 g/mol |
IUPAC-Name |
1-(3-amino-2-iodophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2 |
InChI-Schlüssel |
MDIDLCUHGSSAIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)I)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


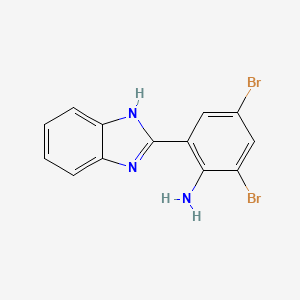
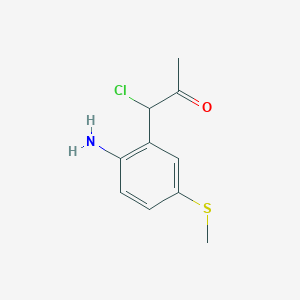
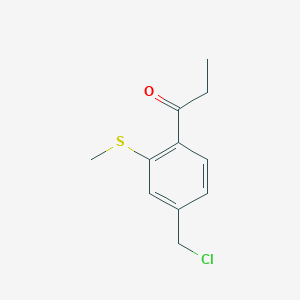
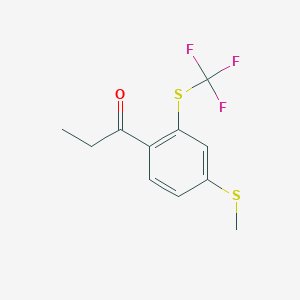

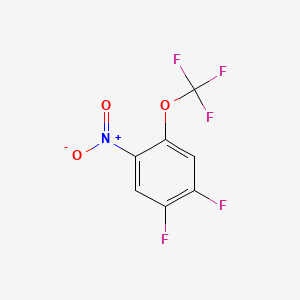

![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
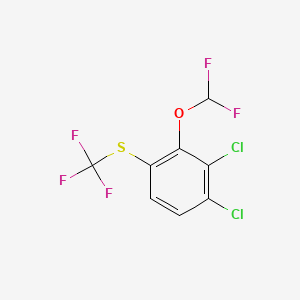
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)

![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)
